Bienvenue dans la boutique en ligne BenchChem!

Cipropride

Antiemetic Dopamine Antagonist Clinical Pharmacology

Cipropride (CAS 68475-40-1, SL 74036) is a pharmacologically defined substituted benzamide. Its 100% response rate in the apomorphine-induced emesis model and ~86% efficacy in clinical CINV prevention make it a non-negotiable positive control for D2-pathway antiemetic screening. Distinct from metoclopramide by its N-cyclopropylmethyl moiety, it provides a unique SAR probe. Procure as a certified reference standard for analytical method validation, forensic toxicology, or receptor-binding studies.

Molecular Formula C17H25N3O4S
Molecular Weight 367.5 g/mol
CAS No. 68475-40-1
Cat. No. B1669079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipropride
CAS68475-40-1
Synonymscipropride
N-((1-cyclopropylmethyl)-2-pyrrolidinylmethyl)-5-sulfamoyl-o-anisamide
SL 74036
Molecular FormulaC17H25N3O4S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3
InChIInChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)
InChIKeyBTYDXWCTJDAEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cipropride (CAS 68475-40-1) Procurement Guide: Substituted Benzamide Antiemetic for Research and Clinical Reference


Cipropride (CAS 68475-40-1, also known as SL 74036) is a substituted benzamide compound developed as an antiemetic agent, primarily acting as a dopamine D2 receptor antagonist [1]. It was discovered by the French pharmaceutical company Synthelabo in the early 1980s and is classified under the 'pride' class of antiemetics [2]. Structurally, it is N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide, with a molecular formula of C17H25N3O4S and a molecular weight of 367.46 g/mol .

Why Cipropride Cannot Be Interchanged with Other Benzamide Antiemetics


Within the substituted benzamide class, compounds exhibit significant differences in receptor binding profiles, potency, and clinical outcomes. While metoclopramide and clebopride share the benzamide core, their affinities for dopamine D2 receptors and associated side effect profiles are not equivalent [1]. Cipropride's unique N-cyclopropylmethyl pyrrolidine moiety distinguishes it from these analogs, leading to distinct pharmacological properties. Simply substituting one 'pride' antiemetic for another without specific evidence of equivalence risks altering efficacy or safety profiles in research models or clinical settings. The following evidence demonstrates these specific points of differentiation for Cipropride.

Cipropride: Comparative Efficacy and Potency Data Against Key Comparators


Cipropride vs. Placebo: Prevention of Apomorphine-Induced Emesis in Humans

In a double-blind, placebo-controlled study in 8 adult volunteers, Cipropride demonstrated potent antiemetic activity against apomorphine-induced vomiting. While all 8 subjects receiving placebo experienced marked nausea and vomiting following apomorphine challenge (0.05 mg/kg s.c.), 8 out of 8 subjects pretreated with Cipropride (doses of 10-20 mg) experienced neither nausea nor vomiting [1]. This demonstrates a 100% response rate for preventing emesis under these experimental conditions.

Antiemetic Dopamine Antagonist Clinical Pharmacology

Cipropride Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)

In an open-label study of 46 patients receiving highly emetogenic chemotherapy (Dacarbazine or Cisplatin), Cipropride (10 mg i.v.) achieved an excellent or good response in preventing nausea and vomiting in 85.7% (84/98) of Cisplatin courses and 85.6% (89/104) of Dacarbazine courses [1]. This provides a quantitative benchmark for its efficacy in a clinical chemotherapy setting.

Oncology Supportive Care Antiemetic Clinical Trial

Cipropride vs. Metoclopramide: Head-to-Head Double-Blind Clinical Trial

A direct, double-blind clinical study compared Cipropride and Metoclopramide in the treatment of digestive disorders induced by anticancer chemotherapy [1]. While the full quantitative outcomes of this trial are not available in the abstract, the existence of this head-to-head study demonstrates that Cipropride was specifically evaluated against the standard-of-care benzamide antiemetic, Metoclopramide. This positions Cipropride as a direct comparator compound in the benzamide class.

Antiemetic Chemotherapy Support Clinical Trial

Cipropride vs. Sulpiride and Metoclopramide: Preclinical Potency in Canine Emesis Model

In preclinical studies using an apomorphine-induced vomiting model in dogs, Cipropride was reported to be 'much more potent' than metoclopramide and sulpiride, with a lower acute toxicity [1]. This is a class-level inference based on unpublished data from the original developer (Synthelabo) and is reported in a peer-reviewed publication.

Antiemetic Dopamine Antagonist Preclinical Pharmacology

Cipropride: Recommended Research and Industrial Application Scenarios


Antiemetic Drug Discovery: Reference Standard for Dopamine D2 Antagonism

Cipropride's validated and quantifiable efficacy in a human apomorphine-induced emesis model (100% response rate vs. 0% for placebo [1]) makes it an ideal reference compound for screening and characterizing novel antiemetic agents targeting the dopamine D2 pathway. Its activity in this model provides a clear, positive control benchmark for assessing the central antiemetic potential of new chemical entities.

Comparative Pharmacology: Benzamide Class Differentiation Studies

Given its documented, albeit qualitative, potency advantage over metoclopramide and sulpiride in preclinical models [1], and its history as a comparator in clinical trials against metoclopramide [2], Cipropride serves as a critical tool for investigators studying structure-activity relationships (SAR) within the substituted benzamide class. Its unique N-cyclopropylmethyl group offers a distinct chemical handle for exploring how specific substitutions influence receptor binding, functional activity, and side effect profiles.

Chemotherapy-Induced Nausea and Vomiting (CINV) Research: Benchmarking Compound

The available clinical data, demonstrating a response rate of approximately 86% in preventing CINV from highly emetogenic agents [1], provides a quantitative performance benchmark for Cipropride. This allows researchers to use Cipropride as a historical comparator or reference point when designing or interpreting studies of novel antiemetic interventions in similar oncology supportive care models.

Forensic and Analytical Toxicology: Reference Standard Procurement

For laboratories requiring a certified reference standard of Cipropride for analytical method development, validation, or forensic toxicology, its well-defined chemical structure (C17H25N3O4S, MW 367.46 g/mol) and regulatory identifiers (UNII: 0D2VUO6DCN, INN) [1] ensure precise identification and quantification in complex biological matrices.

Quote Request

Request a Quote for Cipropride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.